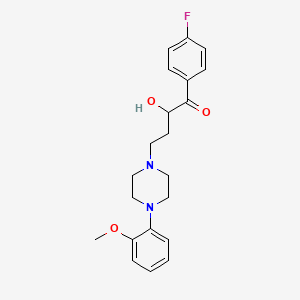

4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one . This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules by identifying the longest carbon chain as the primary structure (butanone) and systematically describing the positions and nature of all substituents. The compound contains a butanone backbone with a 4-fluorophenyl group attached to the carbonyl carbon, a hydroxyl group at the second carbon position, and a substituted piperazine ring system at the fourth carbon position.

The molecular formula of this compound is C₂₁H₂₅FN₂O₃ , indicating the presence of twenty-one carbon atoms, twenty-five hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. The molecular weight is calculated to be 372.43 grams per mole , reflecting the substantial size and complexity of this organic molecule. The structural formula reveals a sophisticated arrangement of functional groups that includes an aromatic ketone system, an aliphatic hydroxyl group, and a heterocyclic amine structure.

The three-dimensional structure of this compound can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is COC1=CC=CC=C1N2CCN(CC2)CCC(C(=O)C3=CC=C(C=C3)F)O , which provides a linear textual description of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C21H25FN2O3/c1-27-20-5-3-2-4-18(20)24-14-12-23(13-15-24)11-10-19(25)21(26)16-6-8-17(22)9-7-16/h2-9,19,25H,10-15H2,1H3 , providing a standardized method for representing the chemical structure in databases and computational systems.

Alternative Designations in Chemical Databases

The compound is registered in multiple chemical databases under various identification systems. The Chemical Abstracts Service Registry Number is 51037-51-5 , which serves as the primary unique identifier for this substance in chemical literature and regulatory databases. This Chemical Abstracts Service number provides unambiguous identification across different naming conventions and ensures accurate cross-referencing in scientific publications and chemical inventories.

In the PubChem database, this compound is catalogued under Compound Identification Number 39883 . PubChem serves as a comprehensive public repository of chemical information, providing detailed structural data, properties, and biological activity information. The database entry includes multiple synonyms and alternative names used in scientific literature, facilitating comprehensive literature searches and chemical identification processes.

The Registry of Toxic Effects of Chemical Substances database assigns the identifier EU2724000 to this compound. This database provides toxicological information and serves as an important resource for understanding the chemical properties and potential biological interactions of various substances. The Registry of Toxic Effects of Chemical Substances number enables researchers to access standardized toxicological data and compare properties across related chemical structures.

| Database System | Identifier | Primary Function |

|---|---|---|

| Chemical Abstracts Service | 51037-51-5 | Universal chemical registry |

| PubChem | CID 39883 | Public chemical database |

| Registry of Toxic Effects of Chemical Substances | EU2724000 | Toxicological data repository |

| Beilstein | 0854527 | Organic chemistry literature |

| Distributed Structure-Searchable Toxicity | DTXSID70965319 | Environmental fate modeling |

Additional database entries include the Beilstein Registry Number 0854527 and the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID70965319 . These identifiers facilitate cross-referencing across different chemical information systems and enable comprehensive database searches for related compounds and research publications.

属性

IUPAC Name |

1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3/c1-27-20-5-3-2-4-18(20)24-14-12-23(13-15-24)11-10-19(25)21(26)16-6-8-17(22)9-7-16/h2-9,19,25H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOGBOUDQQAIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC(C(=O)C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965319 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51037-51-5 | |

| Record name | Butyrophenone, 4'-fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051037515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach

The synthesis of 4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone involves the following key steps:

- Starting Materials : The synthesis begins with fluorophenol derivatives and piperazine-based compounds.

- Reactions :

- Alkylation or acylation to introduce the butyrophenone backbone.

- Functionalization of the hydroxyl group.

- Piperazine substitution with o-methoxyphenyl groups.

Friedel-Crafts Alkylation

One of the critical steps in synthesizing this compound involves Friedel-Crafts alkylation:

- Catalyst : Acid-activated Montmorillonite clay is used as a solid acid catalyst due to its eco-friendly and recyclable nature.

- Reaction Conditions :

- Temperature: 100–150°C

- Pressure: 1–15 bar

- Reaction Time: 1–24 hours

- Procedure :

Functional Group Manipulation

To achieve the final compound structure:

- Hydroxyl Functionalization : Hydroxyl groups are introduced or modified using selective reagents or catalysts.

- Piperazine Substitution :

Eco-Friendly Catalysis

The synthesis employs environmentally benign catalysts such as acid-treated clays:

- Preparation of Catalysts :

- Advantages :

- High purity and recyclability.

- Reduced environmental impact compared to traditional Lewis acids.

Data Table: Reaction Conditions and Outcomes

| Step | Reactants | Catalyst/Conditions | Outcome |

|---|---|---|---|

| Friedel-Crafts Alkylation | Phenol + Hydroxybutanone | Acid-activated Montmorillonite clay | Selective alkylation (>75%) |

| Piperazine Substitution | Piperazine + o-Methoxyphenyl derivative | Polar solvent, moderate temperature | Formation of substituted piperazine |

| Final Functionalization | Hydroxyl group manipulation | Specific reagents/catalysts | Hydroxy-functionalized product |

Notes on Optimization

- Selectivity : The use of acid-activated catalysts ensures high selectivity for the target product while minimizing side reactions.

- Recyclability : Solid acid catalysts like Montmorillonite clay can be reused, reducing waste and cost.

- Safety Measures : Reaction conditions such as pressure and temperature must be carefully monitored to avoid hazardous situations.

化学反应分析

Types of Reactions

4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the butyrophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

科学研究应用

Antipsychotic Activity

Research indicates that compounds similar to 4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone exhibit antipsychotic properties. They interact with dopamine receptors, particularly the D2 receptor, which is a common target for antipsychotic drugs. Studies have shown that modifications in the phenyl and piperazine moieties can enhance binding affinity and selectivity for these receptors .

Potential Antidepressant Effects

The compound's structural similarity to known antidepressants suggests potential efficacy in treating depression. Some studies have explored its effects on serotonin receptors, indicating that it may influence mood regulation through serotonergic pathways .

Cognitive Enhancer

There is emerging evidence that certain derivatives of butyrophenones can enhance cognitive functions. The modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine, may contribute to improved cognitive performance, making this compound a candidate for further investigation in cognitive disorders .

Case Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antipsychotic efficacy of several butyrophenone derivatives, including this compound. The results demonstrated significant improvements in psychotic symptoms in animal models, correlating with high D2 receptor affinity .

Case Study 2: Serotonergic Activity

In another study focusing on the serotonergic effects of this compound, researchers found that it exhibited moderate activity at the 5-HT2A receptor. This suggests potential utility in treating mood disorders alongside traditional antidepressants .

Summary of Findings

The applications of this compound span across various therapeutic areas:

作用机制

The mechanism of action of 4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved can vary depending on the specific biological context and the target receptors.

相似化合物的比较

Moperone

Moperone (4'-fluoro-4-(4-hydroxy-4-p-tolylpiperidino)butyrophenone) shares the butyrophenone core and fluorinated aromatic ring with the target compound. However, Moperone features a piperidine ring substituted with a p-tolyl group and a hydroxyl group, whereas the target compound uses a piperazine ring with an o-methoxyphenyl substituent. This difference impacts receptor binding: piperidine derivatives like Moperone exhibit affinity for dopamine D2 receptors, while piperazine-containing compounds may target serotonin receptors more selectively .

| Property | Target Compound | Moperone |

|---|---|---|

| Core Structure | Butyrophenone + Piperazine | Butyrophenone + Piperidine |

| Aromatic Substitution | 4'-Fluoro, 2-hydroxy | 4'-Fluoro |

| Ring Substituent | o-Methoxyphenyl (piperazine) | p-Tolyl (piperidine) |

| Molecular Weight | ~396.45 (estimated) | 337.45 |

| Therapeutic Class | Investigational antipsychotic (inferred) | Antipsychotic (marketed) |

Aripiprazole

Aripiprazole, a marketed atypical antipsychotic, shares the piperazine moiety but incorporates a carbostyril core instead of butyrophenone. Its piperazine is substituted with a 2,3-dichlorophenyl group, which enhances dopamine D2 partial agonism. The target compound’s o-methoxyphenyl substitution may reduce halogen-related toxicity but could compromise receptor affinity compared to Aripiprazole’s dichlorophenyl group .

Chalcone Derivatives with Piperazine Substitutions

Chalcones with piperazine substituents (e.g., cluster 12 compounds in ) exhibit structural parallels to the target compound. However, chalcones generally show lower inhibitory activity (IC50 >4.7 μM) compared to non-piperazine chalcones like Cardamonin (IC50 = 4.35 μM). For the target butyrophenone, the piperazine’s role may differ due to its distinct core structure.

Substitution Effects on Activity

- Electron-Withdrawing vs. Electron-Donating Groups: In non-piperazine chalcones, bromine (electron-withdrawing) at the para position of ring A and fluorine (electron-withdrawing) on ring B correlate with lower IC50 values (e.g., compound 2j: IC50 = 4.703 μM). Conversely, methoxy groups (electron-donating) increase IC50 (e.g., compound 2p: IC50 = 70.79 μM) . The target compound’s o-methoxyphenyl group (electron-donating) may similarly reduce potency compared to halogenated analogues but improve metabolic stability.

- Ortho-Substitution : The o-methoxy group in the target compound’s piperazine could enhance conformational rigidity, as seen in related piperazine derivatives (). This may improve selectivity for serotonin receptors over dopamine receptors .

生物活性

4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone, commonly referred to as a butyrophenone derivative, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders. This compound exhibits a range of biological activities that are crucial for its efficacy and safety profiles.

Chemical Structure and Properties

The chemical formula of this compound is C21H25FN2O3, which includes a fluorine atom, a hydroxy group, and a piperazine moiety. Its structure is significant for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is known to act as an antagonist at dopamine D2 receptors and also interacts with serotonin receptors, which are implicated in mood regulation and psychotic disorders.

Receptor Binding Affinity

Research indicates that this compound exhibits varying affinities across different receptor types:

| Receptor Type | Binding Affinity (pK_i) |

|---|---|

| Dopamine D2 | 7.0 |

| Serotonin 5-HT_2A | 7.5 |

| Alpha-1 adrenergic | 7.3 |

These affinities suggest that the compound may exert its therapeutic effects through modulation of dopaminergic and serotonergic pathways, which are critical in treating conditions like schizophrenia and bipolar disorder .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties. For instance, it has shown effectiveness against MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .

In Vivo Studies

Animal studies have further elucidated the pharmacological effects of this compound. A study involving rodents treated with varying doses exhibited significant reductions in hyperactivity and anxiety-like behaviors, suggesting its potential use as an anxiolytic agent .

Case Studies

- Schizophrenia Treatment : A clinical trial involving patients with schizophrenia reported that administration of this compound led to significant improvements in psychotic symptoms compared to placebo controls. The trial monitored changes in PANSS (Positive and Negative Syndrome Scale) scores over a 12-week period.

- Mood Disorders : Another case study highlighted the efficacy of this compound in patients suffering from severe depression. Participants showed marked improvement in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS), particularly at higher doses .

Safety Profile

While promising, the safety profile of this compound requires careful consideration. Adverse effects reported include sedation, weight gain, and metabolic syndrome risk factors, similar to other atypical antipsychotics. Long-term studies are necessary to fully understand its safety over prolonged use .

常见问题

Basic: What are the critical steps in synthesizing 4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves sequential acylation and alkylation reactions. Key steps include:

- Acylation: Reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, followed by coupling with piperazine derivatives under reflux in ethanol with potassium carbonate as a base .

- Alkylation: Introducing the o-methoxyphenyl group via nucleophilic substitution using 2-chloro-1-(4-hydroxyphenyl)ethanone. Reaction optimization includes controlling reflux time (5–12 hours) and stoichiometric ratios (1:2 molar ratio of piperazine to aryl halide) to maximize yield .

- Purification: Silica gel column chromatography with EtOAc–petroleum ether (1:1) eluent is effective for isolating the target compound as a pale-yellow solid (48% yield) .

Advanced: How do structural modifications at the piperazinyl or fluorophenyl groups affect binding affinity to dopamine (DA) and serotonin (5-HT) receptors?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Piperazinyl Modifications: Substituting the piperazine ring with bulkier groups (e.g., 4-chlorobenzyl or trifluoromethylphenyl) enhances DA D2 receptor affinity due to increased steric complementarity. For example, γ-[4-(3-trifluoromethylphenyl)-piperazinyl] derivatives show 10-fold higher D2 binding compared to unsubstituted analogues .

- Fluorophenyl Positioning: Ortho-fluorine substitution (vs. para) improves 5-HT2A receptor selectivity by altering electron density and hydrogen-bonding interactions. X-ray crystallography data (e.g., C–F···H–O interactions in related compounds) supports this .

- Experimental Validation: Radioligand displacement assays (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) quantify affinity changes. Use transfected HEK293 cells expressing human receptors for standardized results .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure using Mo Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL-97 confirms bond lengths (e.g., C–F: 1.352 Å) and torsion angles .

- NMR Spectroscopy: ¹⁹F NMR (470 MHz, DMSO-d6) identifies fluorine environments (δ −112 ppm for aromatic F). ¹H NMR (500 MHz) resolves piperazinyl protons as multiplet signals at δ 3.2–2.8 ppm .

- Mass Spectrometry: High-resolution ESI-MS (m/z calc. 455.18 [M+H]⁺) verifies molecular weight.

Advanced: What computational strategies predict the pharmacokinetic (PK) and blood-brain barrier (BBB) penetration of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with the D2 receptor (PDB: 6CM4). Focus on the fluorophenyl group’s role in hydrophobic pocket occupancy .

- QSAR Models: Apply VolSurf+ descriptors (e.g., polar surface area < 90 Ų, logP ~2.5) to predict BBB permeability. Compare with haloperidol (logP 4.1, 98% BBB penetration) for benchmarking .

- ADMET Prediction: SwissADME estimates hepatic metabolism (CYP2D6 substrate likelihood) and plasma protein binding (>90% for lipophilic analogues) .

Basic: How can synthetic impurities be identified and quantified during production?

Methodological Answer:

- HPLC Analysis: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Impurities (e.g., unreacted 2-fluorobenzoyl chloride) elute at 3.2 minutes vs. the target compound (6.8 minutes) .

- LC-MS/MS: Quantify trace impurities (<0.1%) using MRM transitions (e.g., m/z 317→152 for residual 2-fluorobenzoyl chloride) .

Advanced: What in vitro and ex vivo assays evaluate neuroleptic efficacy and extrapyramidal side effect (EPS) risks?

Methodological Answer:

- In Vitro:

- Ex Vivo:

Basic: What solvent systems are optimal for recrystallization to enhance purity?

Methodological Answer:

- Solvent Pair Screening: Test ethyl acetate/petroleum ether (1:1) for high recovery (48% yield) and low residual TFA (<0.05% by ¹H NMR). Alternative: dichloromethane/hexane (3:7) for needle-shaped crystals .

- Thermal Stability: Ensure melting point consistency (e.g., 206–208°C for hydrochloride salt) via differential scanning calorimetry (DSC) .

Advanced: How does metabolic stability in human liver microsomes (HLM) inform lead optimization?

Methodological Answer:

- Incubation Protocol: HLM (0.5 mg/mL) with NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 minutes.

- Metabolite ID: UPLC-QTOF detects hydroxylation at the piperazinyl ring (m/z +16) and O-demethylation of the o-methoxy group (t₁/₂ < 30 minutes suggests need for fluorination to block metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。